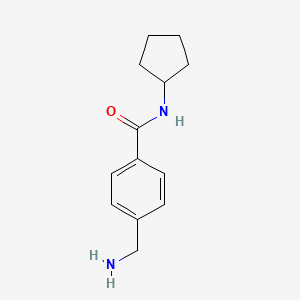
2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid, also known as HPCB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. HPCB is a derivative of salicylic acid and has been shown to possess anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid is not fully understood. However, studies have suggested that it may act by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid may also act by modulating the activity of enzymes involved in oxidative stress.
Biochemical and Physiological Effects:
2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid has been reported to have analgesic effects in animal models of pain. It has also been shown to have anti-tumor effects in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid in lab experiments is its high purity and yield. This makes it easier to control for variables and ensure reproducibility of results. However, one limitation is that 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid may not be readily available in all labs, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as a treatment for cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid and its potential side effects.
In conclusion, 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid involves the reaction of 2-hydroxybenzoic acid with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to yield 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid. This synthesis method has been reported to have a high yield and purity of 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid.
Applications De Recherche Scientifique
2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has been its anti-inflammatory properties. Studies have shown that 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and colitis.
Another area of research has been its antioxidant properties. 2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid has been shown to scavenge free radicals and protect against oxidative stress in cells. This has potential implications for the treatment of diseases such as Alzheimer's and Parkinson's, which are associated with oxidative stress.
Propriétés
IUPAC Name |
2-hydroxy-5-(pyridine-3-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-11-4-3-9(6-10(11)13(18)19)15-12(17)8-2-1-5-14-7-8/h1-7,16H,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIMKPPMJAQVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(pyridine-3-carbonylamino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methoxybenzoyl)-methylamino]acetic acid](/img/structure/B7460042.png)

![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)

![2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B7460076.png)
![3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7460078.png)


![2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7460095.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7460104.png)

![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)